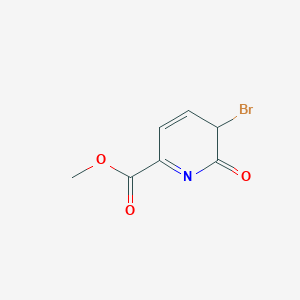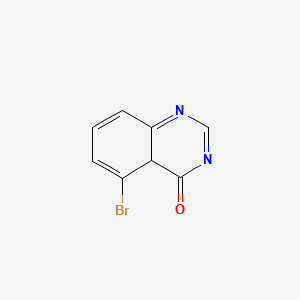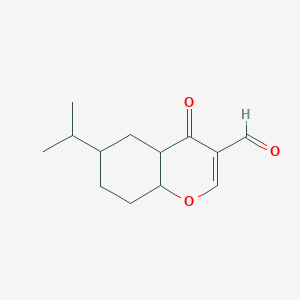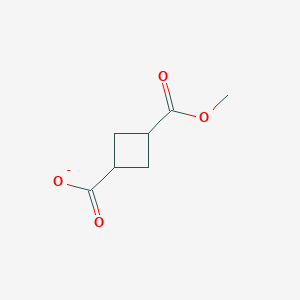
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclobutanedicarboxylic acid, where one of the carboxylic acid groups is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester can be synthesized through several methods. One common approach involves the esterification of 1,3-cyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1,3-Cyclobutanedicarboxylic acid.
Reduction: 1,3-Cyclobutanedicarboxylic acid, 1-methyl alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The ester is used in the production of polymers and resins.
Wirkmechanismus
The mechanism by which 1,3-cyclobutanedicarboxylic acid, 1-methyl ester exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Cyclobutanedicarboxylic acid, 3,3-dimethyl-, 1-methyl ester: Similar in structure but with additional methyl groups.
3-Methyl-1,2-cyclobutanedicarboxylic acid dimethyl ester: Differing in the position of the ester groups.
Uniqueness
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester is unique due to its specific esterification at the 1-position, which imparts distinct reactivity and properties compared to its isomers and other derivatives.
Eigenschaften
Molekularformel |
C7H9O4- |
|---|---|
Molekulargewicht |
157.14 g/mol |
IUPAC-Name |
3-methoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1 |
InChI-Schlüssel |
AJAHGOJIRQOMLK-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1CC(C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


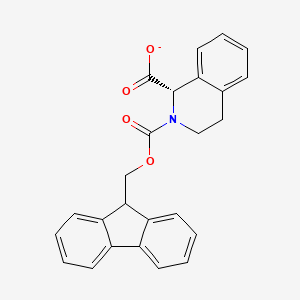
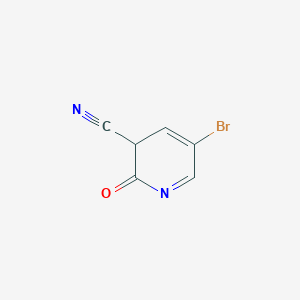

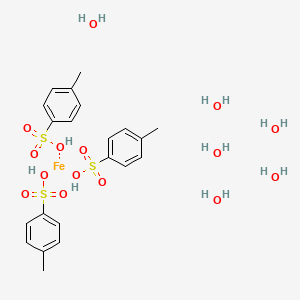
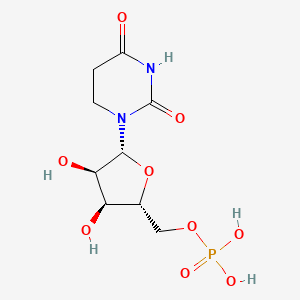
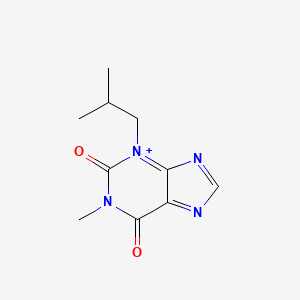
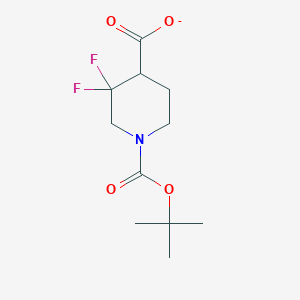
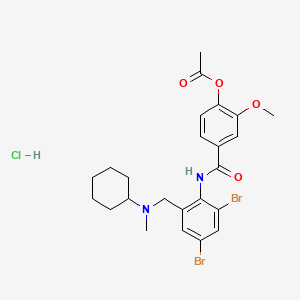
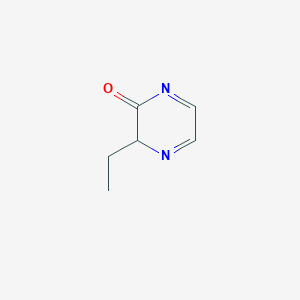
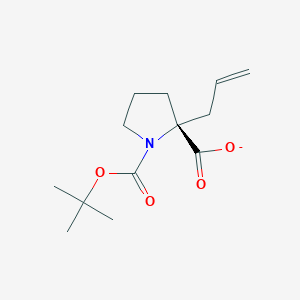
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
